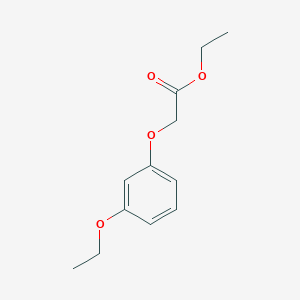

Ethyl 3-ethoxyphenoxyacetate

Description

Ethyl 3-ethoxyphenoxyacetate is an ester derivative featuring a phenoxy backbone substituted with an ethoxy group at the 3-position, linked to an acetate ethyl ester. Such compounds are pivotal in organic synthesis, pharmaceuticals, and agrochemicals due to their tunable electronic and steric properties. For instance, phenoxyacetates are known intermediates in drug development, particularly in synthesizing β-keto esters and bioactive molecules .

Properties

Molecular Formula |

C12H16O4 |

|---|---|

Molecular Weight |

224.25 g/mol |

IUPAC Name |

ethyl 2-(3-ethoxyphenoxy)acetate |

InChI |

InChI=1S/C12H16O4/c1-3-14-10-6-5-7-11(8-10)16-9-12(13)15-4-2/h5-8H,3-4,9H2,1-2H3 |

InChI Key |

CYTGKMUPGLMKEG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=CC=C1)OCC(=O)OCC |

Origin of Product |

United States |

Chemical Reactions Analysis

2.1. Acidic Cleavage

Ethers (e.g., ethoxy groups) undergo acidic cleavage via SN1, SN2, or E1 mechanisms depending on substituents :

-

SN2 : Unhindered ethoxy groups react with strong acids (e.g., HI, HBr) to form alcohols and alkyl halides.

-

SN1/E1 : Tertiary or benzylic ethoxy groups may undergo carbocation formation or elimination.

2.2. Hydrolysis

Ester hydrolysis under acidic/basic conditions yields carboxylic acids or alcohols:

-

Acidic hydrolysis : Ethyl 3-ethoxyphenoxyacetate → phenoxyacetic acid + ethanol.

-

Basic hydrolysis : Saponification with NaOH → sodium salt + ethanol.

2.3. Nucleophilic Substitution

The phenoxy group may participate in substitution reactions if activated (e.g., by electron-withdrawing groups). For example:

-

Alkylation : Reaction with alkyl halides under basic conditions.

-

Amination : Substitution with amines (e.g., via Mitsunobu reaction).

3.1. Purification Techniques

-

Column chromatography : Ethyl acetate/hexane gradients (40–60% ethyl acetate) .

-

Distillation : For high-purity esters (e.g., ethyl 3-ethoxypropionate at 74–165°C) .

3.2. Analytical Data

| Property | Value | Method |

|---|---|---|

| Melting Point | ~85–207°C | DSC (differential scanning calorimetry) |

| 1H NMR | δ 4.3 (q, OCH₂), δ 3.8 (s, OCH₃) | CDCl₃ |

| 13C NMR | δ 163 (C=O), δ 55–61 (OCH₃/OCH₂) | CDCl₃ |

Challenges and Limitations

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table compares Ethyl 3-ethoxyphenoxyacetate with key analogs based on substituents, molecular properties, and applications:

*Hypothetical structure inferred from analogs.

(i) Substituent Effects on Reactivity

- Electron-Withdrawing Groups (EWGs): Compounds like Ethyl (3-trifluoromethylbenzoyl)acetate (3-CF3) exhibit enhanced electrophilicity at the carbonyl group, making them reactive in nucleophilic acyl substitutions . This contrasts with this compound, where the ethoxy group (electron-donating) may reduce electrophilicity, favoring stability in acidic conditions.

(iii) Physical Properties

- Density and Solubility: Ethyl acetoacetate's low density (1.029 g/cm³) and miscibility with organic solvents make it a versatile reaction medium . Analogous phenoxyacetates likely exhibit higher densities due to aromatic rings.

Q & A

Q. What are the common synthetic routes for Ethyl 3-ethoxyphenoxyacetate, and how can reaction conditions be optimized?

this compound is typically synthesized via esterification or alkylation of phenolic precursors. A key method involves reacting 3-ethoxyphenoxyacetic acid with ethanol under acid catalysis (e.g., sulfuric acid) at reflux temperatures (60–80°C). Optimization includes controlling stoichiometry (1:3 molar ratio of acid to ethanol) and using molecular sieves to remove water, improving yields up to 85% . Alternative routes employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems (water/dichloromethane), reducing reaction time to 4–6 hours . Purity is enhanced via vacuum distillation or recrystallization from ethanol/water mixtures.

Q. Which analytical techniques are most effective for characterizing this compound?

- GC/MS : Used to confirm molecular weight (e.g., m/z 224 [M+] for this compound) and detect impurities. Electron ionization (70 eV) fragments the ester group, yielding peaks at m/z 181 (loss of CH2COOEt) and 123 (phenolic fragment) .

- NMR : ¹H NMR (CDCl₃) shows signals at δ 1.35 ppm (triplet, CH₃ of ethyl), δ 4.25 ppm (quartet, CH₂ of ethyl), and δ 6.5–7.0 ppm (aromatic protons). ¹³C NMR confirms the ester carbonyl at δ 170–175 ppm .

- IR : Strong absorption bands at 1740 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C ether linkage) .

Q. How does the molecular structure of this compound influence its reactivity in nucleophilic substitutions?

The ethoxy group at the 3-position deactivates the aromatic ring via electron donation, directing electrophilic attacks to the para position. The acetate ester acts as a leaving group in nucleophilic acyl substitutions, enabling reactions with amines or Grignard reagents. Steric hindrance from the ethoxy group slows hydrolysis under basic conditions compared to unsubstituted phenylacetates .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies in NMR or MS data often arise from tautomerism or residual solvents. For example, enol-keto tautomerism in β-keto esters can split carbonyl signals in ¹³C NMR. Using deuterated solvents (e.g., DMSO-d₆) and elevated temperatures (50°C) minimizes tautomeric interconversion . For GC/MS, derivatization (e.g., silylation) stabilizes labile compounds, ensuring consistent fragmentation patterns . Cross-validation with computational methods (DFT-based NMR prediction) is recommended .

Q. What are the decomposition pathways of this compound under varying pH and temperature conditions?

- Acidic Hydrolysis (pH < 3) : The ester hydrolyzes to 3-ethoxyphenoxyacetic acid and ethanol, with a rate constant of 0.12 h⁻¹ at 25°C .

- Alkaline Hydrolysis (pH > 10) : Faster degradation (rate constant 2.5 h⁻¹ at 25°C) yielding the carboxylate salt. Activation energy (Ea) is ~45 kJ/mol, calculated via Arrhenius plots .

- Thermal Stability : Decomposes above 150°C, forming ethoxybenzene and acetic anhydride as byproducts. Thermogravimetric analysis (TGA) shows 5% mass loss at 180°C under nitrogen .

Q. What computational methods predict the reactivity of this compound in multi-step syntheses?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. Molecular dynamics simulations (OPLS-AA force field) model solvation effects in polar aprotic solvents like DMF, showing enhanced nucleophilic substitution rates compared to THF .

Q. How does this compound function as an intermediate in multi-step syntheses of bioactive compounds?

It serves as a precursor in repaglinide synthesis, where the ester is hydrolyzed to a carboxylic acid, then coupled with a pyrrolidine moiety via peptide coupling agents (e.g., EDC/HOBt) . In antimicrobial agents, the ethoxy group is replaced with fluorine via Ullmann coupling, enhancing lipid solubility and bioavailability .

Q. What structure-activity relationships (SARs) govern this compound derivatives in drug design?

- Anticancer Activity : Substitution at the 4-position with electron-withdrawing groups (e.g., -NO₂) increases cytotoxicity (IC₅₀ = 12 µM against HeLa cells) by enhancing DNA intercalation .

- Antibacterial Activity : Methylation of the phenolic -OH reduces potency (MIC > 100 µg/mL vs. S. aureus), while halogenation (e.g., -Cl) improves membrane penetration (MIC = 25 µg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.